molecular formula C10H8BrNO B13517717 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile

1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B13517717
M. Wt: 238.08 g/mol
InChI Key: OCBMELYDDWXHDB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation. This can be achieved using diazomethane or a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring.

    Nitrile Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 1-(5-Bromo-2-oxophenyl)cyclopropane-1-carbonitrile.

    Reduction: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-amine.

    Substitution: 1-(5-Amino-2-hydroxyphenyl)cyclopropane-1-carbonitrile.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.

    Chemical Reactivity: The bromine atom and nitrile group are reactive sites that can undergo various transformations, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

    1-(5-Chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile is unique due to the combination of its bromine and hydroxyl substituents, which confer distinct reactivity and potential biological activity. The presence of the cyclopropane ring adds to its structural rigidity and influences its chemical behavior compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H8BrNO/c11-7-1-2-9(13)8(5-7)10(6-12)3-4-10/h1-2,5,13H,3-4H2

InChI Key

OCBMELYDDWXHDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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